DL-Alanyl-DL-leucine

Description

Structure

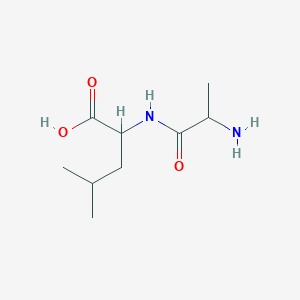

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Alanyl-DL-leucine: Chemical Properties, Structure, and Analysis

This guide provides a comprehensive technical overview of the dipeptide DL-Alanyl-DL-leucine, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical properties, structural features, and analytical characterization, offering field-proven insights and methodologies.

Introduction: Understanding the Significance of Dipeptides

Dipeptides, the simplest members of the peptide family, are crucial building blocks in numerous biological processes and hold significant potential in pharmaceutical and biotechnological applications. This compound, a dipeptide composed of alanine and leucine residues, represents a racemic mixture of stereoisomers. This guide will explore the fundamental characteristics of this compound, providing a robust foundation for its application in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [1] |

| Synonyms | H-DL-Ala-DL-Leu-OH, DL-Ala-DL-Leu | [1][2] |

| CAS Number | 1999-42-4 | [1][3][4] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1][3] |

| Molecular Weight | 202.25 g/mol | [1][3][5] |

| Appearance | White to almost white powder or crystal | [2] |

| Solubility | Soluble in water. |

Note: As a racemic mixture of diastereomers, the net optical rotation of this compound is zero. However, individual stereoisomers, such as L-Alanyl-L-leucine, exhibit specific optical rotations. The optical rotation of amino acids and their derivatives is highly dependent on factors like concentration, solvent, and temperature.[6][7] For instance, L-leucine has a specific optical rotation of +15.1° in 6N HCl.[8]

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a peptide bond linking the carboxyl group of an alanine residue to the amino group of a leucine residue. The "DL-DL" designation indicates that this is a mixture of two enantiomers: D-Alanyl-D-leucine and L-Alanyl-L-leucine, and two diastereomers: D-Alanyl-L-leucine and L-Alanyl-D-leucine.

Molecular Structure of Alanyl-Leucine

Caption: General chemical structure of the Alanyl-Leucine dipeptide.

The stereochemistry of the individual amino acid residues significantly influences the overall properties and biological activity of the dipeptide. The presence of chiral centers in both alanine and leucine gives rise to four possible stereoisomers:

-

L-Alanyl-L-leucine (L-Ala-L-Leu)

-

D-Alanyl-D-leucine (D-Ala-D-Leu)

-

L-Alanyl-D-leucine (L-Ala-D-Leu)

-

D-Alanyl-L-leucine (D-Ala-L-Leu)

This compound is a mixture of these stereoisomers. For specific applications, particularly in drug development, the synthesis and characterization of individual stereoisomers are often necessary.

Synthesis of this compound

The synthesis of dipeptides like this compound can be achieved through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis

Solution-phase synthesis is a classical and versatile method, particularly suitable for large-scale production.[9] The general workflow involves the protection of reactive functional groups, coupling of the amino acid residues, and subsequent deprotection.

Workflow for Solution-Phase Dipeptide Synthesis

Caption: Generalized workflow for solution-phase dipeptide synthesis.

Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt

This protocol provides a representative procedure for the synthesis of a dipeptide.

-

Protection of Amino Acids:

-

Protect the N-terminus of DL-alanine with a suitable protecting group like Boc (di-tert-butyl dicarbonate).

-

Protect the C-terminus of DL-leucine as a methyl or ethyl ester.

-

-

Coupling Reaction:

-

Dissolve N-Boc-DL-alanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9][10]

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes to form the active ester.[10]

-

In a separate flask, dissolve the DL-leucine methyl ester hydrochloride (1 equivalent) in DCM and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 equivalents).[9]

-

Add the neutralized leucine ester solution to the activated alanine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[9]

-

Wash the filtrate with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and HOBt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude protected dipeptide by silica gel column chromatography.

-

-

Deprotection:

-

Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

-

Saponify the methyl ester using a base like sodium hydroxide to yield the final this compound product.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined and automatable approach for peptide synthesis.[11][12][13] The C-terminal amino acid is first anchored to an insoluble resin, and the peptide chain is built step-by-step.[14][15]

Workflow for Solid-Phase Dipeptide Synthesis

Caption: Generalized workflow for solid-phase dipeptide synthesis.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

This protocol outlines a standard procedure for SPPS.

-

Resin Preparation:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DMF.

-

-

Anchoring the First Amino Acid:

-

Dissolve Fmoc-DL-leucine (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.

-

Add the solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DIPEA in DCM).

-

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[15]

-

Wash the resin thoroughly with DMF.

-

-

Coupling the Second Amino Acid:

-

Activate Fmoc-DL-alanine (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) or DIC (3 equivalents) and HOBt (3 equivalents) in DMF.[16]

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test like the ninhydrin (Kaiser) test.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 3.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Cleave the dipeptide from the resin and remove any side-chain protecting groups (if present) using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[14]

-

-

Purification:

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Characterization

Accurate characterization of the synthesized this compound is essential to confirm its identity, purity, and structure.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Shows the number of non-equivalent carbons and their chemical environments. A ¹³C NMR spectrum for DL-Alanyl-L-leucine is available in some databases.[19] Expected signals would include the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the side chains.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR is a powerful tool for identifying the functional groups present in the dipeptide.[20] Characteristic peptide bands include the Amide A band (~3300 cm⁻¹) from N-H stretching, the Amide I band (1600-1700 cm⁻¹) primarily from C=O stretching, and the Amide II band (~1550 cm⁻¹) from N-H bending and C-N stretching.[21]

-

-

Mass Spectrometry (MS):

-

MS is used to determine the molecular weight and fragmentation pattern of the dipeptide. The expected molecular ion peak [M+H]⁺ would be at m/z 203.139.[17] Fragmentation patterns can help confirm the amino acid sequence. Common fragmentation pathways for protonated amino acids involve the loss of water and carbon monoxide.[22]

-

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

RP-HPLC is the primary method for assessing the purity of the synthesized dipeptide and for its purification. A gradient of water and acetonitrile with a modifier like TFA is typically used.

-

Chiral HPLC can be employed to resolve and quantify the different stereoisomers of alanyl-leucine.[23]

-

Applications in Research and Drug Development

This compound and its individual stereoisomers have potential applications in various fields of research and development.

-

Drug Delivery: Dipeptides are being explored as components of targeted drug delivery systems. They can be used to modify nanoparticles or other drug carriers to enhance their delivery to specific cells or tissues.[24] For instance, peptides like GALA (Glutamic acid-alanine-leucine-alanine) have been investigated for nucleic acid delivery.[25] Amino acids and their derivatives have also been studied as permeation enhancers for transdermal drug delivery.[20][21][26][27][28]

-

Enzyme Substrate Studies: Dipeptides serve as substrates for various peptidases, such as aminopeptidases.[13] this compound can be used in enzymatic assays to study the activity and specificity of these enzymes.[26] This is crucial for understanding their biological roles and for the development of enzyme inhibitors.

-

Chiral Resolution Studies: Racemic mixtures of dipeptides like this compound are valuable model systems for developing and optimizing methods for chiral separation, including enzymatic resolution and chiral chromatography.[22][23][29][30]

Conclusion

This compound, as a fundamental dipeptide, serves as an excellent model for understanding peptide chemistry, from synthesis to analysis and potential applications. This guide has provided a comprehensive overview of its chemical properties, structure, and the methodologies for its preparation and characterization. For researchers and drug development professionals, a solid grasp of these principles is essential for leveraging the potential of this and other dipeptides in advancing scientific discovery and therapeutic innovation.

References

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe.

- Neuland Labs. (2025).

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- The Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances.

- ResearchGate. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- UConn Flintbox. (2025). Targeted delivery of peptide nucleic acids (PNAs)

- Bio-Synthesis Inc. (2013). solid phase peptide synthesis.

- Wikipedia. Solid-phase synthesis.

- Biomatik. (2023).

- ChemicalBook. DL-ALANYL-L-LEUCINE(1638-60-4) 13C NMR spectrum.

- Huang, H. T., & Niemann, C. (1951). The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society.

- Alanine from DL-Alaninamide by Novel D-Amidase of Arthrobacter sp. NJ-26.

- Google Patents. (1988).

- The optical activity of amino acids.

- Hayashi, K., Fujii, Y., Saito, R., Kanao, H., & Hino, T. (1965).

- Silva, S. G., Pinheiro, M., & Reis, S. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Pharmaceutics.

- ResearchGate. (2025). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.

- Asano, Y., & Kato, Y. (2005). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology.

- NP-MRD.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).

- TCI AMERICA. This compound | 1999-42-4.

- MedChemExpress. This compound.

- Brand, E., & Erlanger, B. F. (1950). Optical Rotation of Peptides. I. Glycine and Alanine Dipeptides. Journal of the American Chemical Society.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000687).

- ChemicalBook. 1999-42-4(this compound) Product Description.

- Fodor, P. J., Price, V. E., & Greenstein, J. P. (1949). PREPARATION OF l- AND d-ALANINE BY ENZYMATIC RESOLUTION OF ACETYL-dl-ALANINE. Journal of Biological Chemistry.

- Cheméo. dl-Alanyl-dl-norleucine.

- PubChem. This compound | C9H18N2O3 | CID 259583.

- PubChem. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548.

- TargetMol. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds.

- ResearchGate. (1998).

- PubChem. L-Leucine | C6H13NO2 | CID 6106.

- ECMDB. (2015). L-Leucine (ECMDB00687) (M2MDB000170).

- PubChem. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801.

- Khan, I., et al. (2018).

- ResearchGate.

- Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery.

- BMRB. BMRB entry bmse000042 - L-Leucine.

- NIST WebBook. dl-Alanyl-dl-norleucine.

- Instant Biology by Dr. Neelabh. (2022). Optical Rotation in Amino acids| Chirality| d type and l type amino acids (Video in English).

Sources

- 1. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1999-42-4 | TCI AMERICA [tcichemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1999-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. issr.edu.kh [issr.edu.kh]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 11. solid phase peptide synthesis [biosyn.com]

- 12. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 13. biomatik.com [biomatik.com]

- 14. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387) [np-mrd.org]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687) [hmdb.ca]

- 19. DL-ALANYL-L-LEUCINE(1638-60-4) 13C NMR spectrum [chemicalbook.com]

- 20. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spectrabase.com [spectrabase.com]

- 25. US4732892A - L-α-amino acids as transdermal penetration enhancers - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. tandfonline.com [tandfonline.com]

- 29. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PREPARATION OF l- AND d-ALANINE BY ENZYMATIC RESOLUTION OF ACETYL-dl-ALANINE | Scilit [scilit.com]

An In-Depth Technical Guide to DL-Alanyl-DL-leucine (CAS 1999-42-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dipeptides in Modern Research

Dipeptides, the simplest constituents of proteins, are increasingly recognized not merely as metabolic intermediates but as bioactive molecules with significant physiological roles. Their influence extends to cellular signaling, nutrient sensing, and even therapeutic applications. This guide focuses on DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, providing a comprehensive technical overview for researchers engaged in its synthesis, characterization, and investigation of its biological functions. As a racemic mixture, this compound offers a unique chemical entity for exploring stereochemistry's role in biological activity. This document will delve into the practical aspects of working with this compound, from its chemical synthesis and purification to its analytical characterization and potential biological implications, particularly in the context of cellular metabolism and growth signaling.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This compound is a white to off-white crystalline powder that is soluble in water.[1] Key identifiers and properties are summarized in the table below.[2][3]

| Property | Value | Source |

| CAS Number | 1999-42-4 | [2] |

| Molecular Formula | C₉H₁₈N₂O₃ | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | [2] |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C)N | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Predicted Boiling Point | 409.7±30.0 °C | [4] |

| Predicted Density | 1.108±0.06 g/cm³ | [4] |

| Predicted pKa | 3.16±0.10 | [4] |

Synthesis of this compound: A Practical Approach

The synthesis of dipeptides like this compound can be achieved through various methods, with solution-phase and solid-phase peptide synthesis (SPPS) being the most common.[5][6] For the purposes of this guide, a detailed protocol for a solution-phase synthesis using tert-butyloxycarbonyl (Boc) protecting groups is provided. This method is well-suited for small-scale synthesis and offers flexibility.[7][8][9]

The core principle of this synthesis involves the protection of the amino group of DL-alanine and the carboxyl group of DL-leucine, followed by the formation of a peptide bond using a coupling agent. Subsequent deprotection yields the final dipeptide.

Logical Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Boc-DL-Alanine

-

DL-Leucine Methyl Ester Hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Lithium Hydroxide (LiOH)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Standard laboratory glassware and purification apparatus

Step 1: Coupling Reaction [7][8]

-

In a round-bottom flask, dissolve DL-Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.

-

In a separate flask, dissolve Boc-DL-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the Boc-DL-Alanine solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled Boc-DL-Alanine solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0 °C.

-

Add the neutralized DL-Leucine methyl ester solution to the activated Boc-DL-Alanine mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification of Protected Dipeptide

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-DL-Alanyl-DL-leucine methyl ester.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 3: Saponification of the Methyl Ester

-

Dissolve the purified Boc-dipeptide methyl ester in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-DL-Alanyl-DL-leucine.

Step 4: N-terminal Boc Deprotection [7]

-

Dissolve the Boc-protected dipeptide in DCM.

-

Add an equal volume of TFA (creating a 50% TFA/DCM solution).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure.

-

Precipitate the final product, this compound, by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Characterization: Ensuring Purity and Identity

The purity and identity of the synthesized this compound must be rigorously confirmed before its use in biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation.[10][11][12]

Purification by Reversed-Phase HPLC

RP-HPLC separates peptides based on their hydrophobicity.[13] A C18 column is typically used for dipeptides.

Experimental Protocol: RP-HPLC Purification

-

Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.[14]

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure:

-

Dissolve the crude dipeptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution program.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.

-

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming its structure.[15][16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified dipeptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[17][18][19]

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The expected spectrum for this compound would show distinct signals for the alpha-protons of both alanine and leucine, the methyl protons of alanine, and the isobutyl protons of leucine.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show signals for the carbonyl carbons of the peptide bond and the carboxylate, as well as the alpha-carbons and side-chain carbons.

-

2D NMR (COSY, HSQC): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Characterization by Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the dipeptide and to obtain fragmentation information that confirms its amino acid sequence.[1][20][21][22]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10 µM) in a suitable solvent for electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into an ESI mass spectrometer.

-

Expected Results:

-

Full Scan: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.26.

-

Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 203.26) will produce characteristic b- and y-ions, confirming the Ala-Leu sequence. The major fragments would be the b₁-ion (from cleavage of the peptide bond near the N-terminus) and the y₁-ion (from cleavage near the C-terminus).

-

Biological Activity and Applications: A Focus on mTOR Signaling

While specific biological data for this compound is limited, the well-established roles of its constituent amino acids, particularly leucine, provide a strong basis for hypothesizing its biological functions. Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[23] Dipeptides containing leucine have been shown to effectively stimulate muscle protein synthesis, sometimes even more effectively than leucine alone.[24][25][26]

Hypothesized Mechanism of Action: mTORC1 Activation

It is plausible that this compound is transported into cells via peptide transporters, where it is hydrolyzed to release DL-alanine and DL-leucine. The released leucine can then activate the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[27][28]

Caption: Hypothesized signaling pathway for this compound-mediated activation of mTORC1.

In Vitro Assay for mTORC1 Activation by Western Blot

To experimentally validate the effect of this compound on the mTOR pathway, a Western blot analysis can be performed to measure the phosphorylation of key downstream targets in a relevant cell line (e.g., C2C12 myotubes or other muscle cell lines).[4][23][29][30][31][32][33]

Experimental Protocol: Western Blot for p-mTOR, p-p70S6K, and p-4E-BP1 [34][35]

-

Cell Culture and Treatment:

-

Culture C2C12 myotubes to differentiation.

-

Starve the cells of amino acids for a defined period (e.g., 1-2 hours) to reduce basal mTORC1 activity.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes). Include a positive control (e.g., leucine) and a negative control (untreated).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against p-mTOR (Ser2448), p-p70S6K (Thr389), p-4E-BP1 (Thr37/46), and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphoprotein signals to the total protein or loading control.

-

Compare the levels of phosphorylated proteins in the treated samples to the controls.

-

Dipeptide Stability Assay

The stability of this compound in biological fluids is a critical parameter for its potential applications. An in vitro stability assay using simulated gastric fluid (SGF) can provide valuable insights.

Experimental Protocol: Stability in Simulated Gastric Fluid

-

Preparation of SGF: Prepare SGF according to USP guidelines, containing pepsin at an acidic pH (e.g., pH 1.2).

-

Incubation: Incubate a known concentration of this compound in SGF at 37 °C.

-

Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic degradation in each aliquot, for example, by adding a strong acid or an organic solvent.

-

Analysis: Analyze the remaining amount of intact dipeptide in each sample by RP-HPLC.

-

Data Analysis: Plot the concentration of intact dipeptide versus time to determine its half-life in SGF.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear suitable protective clothing, including gloves and safety goggles.[20][29] Avoid the formation of dust and aerosols. In case of contact with skin or eyes, rinse thoroughly with water.

Conclusion

This compound is a dipeptide with significant potential for research in cellular metabolism and signaling. This guide has provided a comprehensive overview of its synthesis, purification, and characterization, along with a plausible framework for investigating its biological activity through the mTOR pathway. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers, enabling them to confidently incorporate this compound into their studies and contribute to a deeper understanding of the multifaceted roles of dipeptides in biology and medicine.

References

- PubChem. This compound | C9H18N2O3 | CID 259583. [Link]

- ResearchGate. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. [Link]

- Nature Protocols. Purification of naturally occurring peptides by reversed-phase HPLC. [Link]

- Zerbe, O. & Bader, G. Peptide/Protein NMR. [Link]

- NMR Sample Prepar

- ACS Publications.

- PubChem. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548. [Link]

- PubMed. Purification of naturally occurring peptides by reversed-phase HPLC. [Link]

- National Institutes of Health. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- PubChem. This compound. [Link]

- PubMed. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. [Link]

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

- Science Behind Electrospray Ioniz

- ResearchGate.

- Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

- European Pharmaceutical Review.

- Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]

- PubMed. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]

- eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]

- MDPI.

- ResearchGate.

- University of Arizona. NMR Sample Preparation | Department of Chemistry and Biochemistry. [Link]

- YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

- PubMed Central. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]

- Iowa State University.

- PubMed. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial. [Link]

- Supporting Inform

- ResearchGate. Synthesis of Peptides by Solution Methods. [Link]

- PubMed Central.

- University of Limerick. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum. [Link]

- National Institutes of Health. Dileucine ingestion, but not leucine, increases lower body strength and performance following resistance training: A double-blind, randomized, placebo-controlled trial. [Link]

- Cheméo. dl-Alanyl-dl-norleucine. [Link]

- National Institute of Standards and Technology. dl-Alanyl-dl-norleucine - the NIST WebBook. [Link]

- Horizon Discovery.

- PubMed Central. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. [Link]

- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. hplc.eu [hplc.eu]

- 14. researchgate.net [researchgate.net]

- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. nmr-bio.com [nmr-bio.com]

- 18. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. mTOR Pathway Cell Lines [horizondiscovery.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. pure.ul.ie [pure.ul.ie]

- 35. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: An In-depth Analysis of DL-Alanyl-DL-leucine

Introduction

DL-Alanyl-DL-leucine is a dipeptide, a molecule formed through the linkage of two amino acids: alanine and leucine.[1][2][3] As a racemic mixture containing all four possible stereoisomers (D-Ala-D-Leu, D-Ala-L-Leu, L-Ala-D-Leu, and L-Ala-L-Leu), this compound serves as a fundamental building block in peptide chemistry and various biochemical studies. Understanding its core physicochemical properties, starting with its precise molecular formula and weight, is a critical first step for its application in research and development, including its use as a reference standard, in cell culture media, or in drug discovery platforms. This guide provides a detailed examination of these fundamental characteristics.

Chemical Formula and Elemental Composition

The definitive molecular formula for this compound is C9H18N2O3.[1][2][4] This formula dictates the exact number and type of atoms constituting a single molecule of the dipeptide.

A breakdown of the elemental composition is as follows:

-

Carbon (C): 9 atoms

-

Hydrogen (H): 18 atoms

-

Nitrogen (N): 2 atoms

-

Oxygen (O): 3 atoms

This composition is crucial for techniques such as mass spectrometry, elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy, which are used to confirm the identity and purity of the compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2-(2-aminopropanoylamino)-4-methylpentanoic acid | PubChem[4] |

| CAS Number | 1999-42-4 | MedChemExpress[1][2] |

| Molecular Formula | C9H18N2O3 | PubChem, MedChemExpress[1][2][4] |

| Synonyms | This compound, H-DL-Ala-DL-Leu-OH | ChemicalBook[5] |

Molecular Weight Determination

The molecular weight (MW) of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

For this compound (C9H18N2O3), the molecular weight is 202.25 g/mol .[1][2][4][6]

The calculation, based on standard atomic weights, is detailed below. This process is a foundational principle in stoichiometry, essential for preparing solutions of known molarity and for quantifying reaction yields.

Table 2: Calculation of this compound Molecular Weight

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | Molecular Weight | 202.254 |

Note: The commonly cited value of 202.25 g/mol is a rounded figure.

Molecular Structure and Connectivity

This compound consists of an alanine residue linked to a leucine residue via a peptide (amide) bond. The formation of this bond involves the condensation of the carboxylic acid group of alanine with the amino group of leucine. The diagram below illustrates this covalent linkage and the overall structure of the molecule.

Caption: Chemical connectivity of this compound.

References

- National Center for Biotechnology Information. This compound. PubChem.

- National Center for Biotechnology Information. dl-Alanyl-l-leucine. PubChem.

- National Institute of Standards and Technology. dl-Alanyl-dl-norleucine. NIST Chemistry WebBook.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1999-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of DL-Alanyl-DL-leucine in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a peptide is a critical physicochemical property that dictates its utility in a vast array of scientific applications, from fundamental biochemical research to the formulation of novel therapeutics. DL-Alanyl-DL-leucine, a dipeptide composed of alanine and leucine, presents a unique solubility profile owing to the interplay of its hydrophilic peptide backbone and the hydrophobic side chains of its constituent amino acids. This guide provides a comprehensive technical overview of the solubility of this compound in two commonly employed laboratory solvents: water and dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my aim is to synthesize theoretical principles with practical, field-proven insights to empower researchers in their experimental design and execution.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is paramount to comprehending its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | White to off-white solid/powder | - |

| Isoelectric Point (pI) | Neutral (calculated) | General peptide characteristics |

Note: The DL-racemic mixture implies the presence of four stereoisomers: L-Alanyl-L-leucine, D-Alanyl-D-leucine, L-Alanyl-D-leucine, and D-Alanyl-L-leucine.

The presence of both a hydrophilic peptide bond and the hydrophobic isobutyl side chain of leucine classifies this compound as a relatively hydrophobic dipeptide. This inherent hydrophobicity is a key determinant of its solubility characteristics.

Gravimetric solubility determination workflow.

UV-Visible Spectrophotometric Method for Solubility Determination

This method is suitable for compounds that possess a chromophore. Since this compound lacks a strong UV-absorbing chromophore, this method would require derivatization or the use of a dye-binding assay, which is beyond the scope of a direct solubility measurement. However, for peptides containing aromatic amino acids (Trp, Tyr, Phe), a direct spectrophotometric method is highly effective. A general protocol for such a case is outlined below for illustrative purposes.

Protocol (for UV-active peptides):

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of the peptide in the desired solvent with known concentrations.

-

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration, centrifuge the sample to pellet the undissolved solid.

-

Carefully dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Concentration Determination and Solubility Calculation:

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the peptide.

-

Summary of Solubility Data

| Solvent | Solubility | Method/Conditions | Source |

| Water | 100 mg/mL | Requires sonication | [2] |

| DMSO | <1 mg/mL | Insoluble or slightly soluble |

Conclusion and Recommendations

The solubility of this compound is highly dependent on the solvent system. It exhibits good solubility in water, particularly with the aid of sonication, making it suitable for most aqueous-based biological assays. Conversely, its solubility in DMSO is poor, which may limit its use for creating high-concentration stock solutions in this solvent.

For researchers and drug development professionals, the following recommendations are provided:

-

For aqueous applications: Prepare stock solutions in water, utilizing sonication to facilitate dissolution. If higher concentrations are required, consider adjusting the pH to be more acidic or basic.

-

For applications requiring an organic solvent: Given the low solubility in DMSO, alternative organic solvents may need to be explored. However, for most biological applications where a small percentage of an organic co-solvent is tolerable, preparing a dilute suspension in DMSO and then adding it to the aqueous medium may be a viable option, provided the final concentration is below the solubility limit in the final buffer.

-

Always perform a small-scale solubility test before dissolving the entire batch of a new peptide to avoid material loss and to determine the optimal dissolution conditions for your specific experimental setup.

By understanding the principles and practical considerations outlined in this guide, researchers can confidently and effectively work with this compound in their scientific endeavors.

References

- PubChem. This compound (CID 259583).

- Do, H. T., Chua, Y. Z., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Advances, 9(57), 33230-33243. [Link]

- Do, H. T., et al. (2020). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research, 59(43), 19313-19326. [Link]

- Sawant, M. P., & Deokar, G. S. (2023).

- Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. [Link]

- Tseng, H. C., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 90-95. [Link]

- Wikipedia. Amino acid. [Link]

- LibreTexts Chemistry. Gravimetric Analysis. [Link]

- Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

- GenScript. Peptide Solubility Guidelines. [Link]

- SB-PEPTIDE. Peptide solubility testing. [Link]

- SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

- ResearchGate. Experimental dipeptide solubility at pH = 7 in water as molality vs.

- ResearchGate.

- University of Halabja. General Gravimetric Analysis Procedure. [Link]

- Citeseerx. Chapter 12: Gravimetric Methods of Analysis. [Link]

- PubChem. dl-Alanyl-l-leucine (CID 23615548).

- PubChem. L-Leucine (CID 6106).

- RSC Publishing.

Sources

An In-Depth Technical Guide to DL-Alanyl-DL-leucine as a Potential Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of DL-Alanyl-DL-leucine, a dipeptide containing both D- and L-amino acids. While the endogenous presence of this specific stereoisomer is yet to be definitively established in mammals, the growing body of evidence for D-amino acid-containing peptides (DAACPs) in physiological and pathological processes necessitates a thorough understanding of such molecules. This document will delve into the potential biosynthesis, metabolism, and physiological significance of this compound, drawing upon the current knowledge of DAACPs. Furthermore, this guide will provide detailed, field-proven methodologies for the detection, quantification, and characterization of this and similar chiral dipeptides, equipping researchers with the necessary tools to investigate its potential role as an endogenous metabolite and therapeutic target.

Introduction: The Emerging Paradigm of D-Amino Acid-Containing Peptides (DAACPs)

Historically, it was believed that only L-amino acids were incorporated into peptides and proteins in higher organisms. However, this dogma has been challenged by the discovery of endogenous peptides containing D-amino acids in various species, including mammals.[1][2] These D-amino acid-containing peptides (DAACPs) are not merely metabolic curiosities but have been shown to possess distinct biological activities and greater resistance to enzymatic degradation compared to their all-L-counterparts.[3][4] The presence of a D-amino acid can significantly alter the peptide's conformation, leading to novel receptor interactions and physiological functions.[1]

The formation of DAACPs can occur through two primary mechanisms:

-

Post-translational modification: Specific enzymes, known as peptide isomerases, can convert an L-amino acid residue within a ribosomally synthesized peptide to its D-enantiomer.[1]

-

Non-enzymatic racemization: This process can occur spontaneously over time, particularly in long-lived proteins, and is associated with aging and certain disease states.[2][5]

This compound, a dipeptide composed of both D-alanine and D-leucine, represents a fascinating subject of study within this emerging field. While its specific endogenous role is currently unknown, its constituent amino acids, alanine and leucine, are pivotal in numerous metabolic pathways. This guide will explore the potential for this compound to exist as an endogenous metabolite and provide the technical framework for its investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing analytical methods and interpreting experimental results.

| Property | Value | Source |

| Molecular Formula | C9H18N2O3 | [6] |

| Molecular Weight | 202.25 g/mol | [6] |

| CAS Number | 1999-42-4 | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water | [7] |

Potential Biosynthesis and Metabolic Fate of this compound

While a dedicated biosynthetic pathway for this compound has not been identified, we can hypothesize its formation and degradation based on our understanding of D-amino acid metabolism and peptide dynamics.

Hypothetical Biosynthetic Pathways

The endogenous formation of this compound could potentially occur through several mechanisms:

-

Peptide Isomerase Activity: A yet-to-be-discovered peptide isomerase could act on an L-Alanyl-L-leucine dipeptide or a larger peptide containing this sequence, converting one or both residues to the D-form.

-

Non-enzymatic Racemization: Spontaneous racemization of either the alanine or leucine residue (or both) within an existing L-Alanyl-L-leucine dipeptide could lead to the formation of the DL-isomer. This is more likely to occur in tissues with slow protein turnover.

-

Microbial Origin: The gut microbiota is a known source of D-amino acids.[2] It is plausible that dipeptides such as this compound could be produced by gut bacteria and subsequently absorbed by the host.

-

Direct Enzymatic Synthesis: While less common for dipeptides in mammals, a specific enzyme could potentially catalyze the direct ligation of D-alanine and D-leucine. For instance, D-alanyl-D-alanine synthetase is known in bacteria.[8]

Caption: Hypothetical pathways for the biosynthesis of this compound.

Cellular Uptake and Transport

The uptake of di- and tripeptides from the gut and their reabsorption in the kidneys are primarily mediated by proton-coupled peptide transporters, PEPT1 and PEPT2.[5][9] These transporters have a broad substrate specificity and have been shown to transport peptides containing D-amino acids.[4] Therefore, it is highly probable that this compound, if present in the intestinal lumen or renal filtrate, would be transported into cells via these carriers.

Caption: Cellular uptake of this compound via peptide transporters.

Metabolic Degradation

Peptides containing D-amino acids are generally more resistant to degradation by standard peptidases.[3][4] This increased stability is a key feature that could lead to the accumulation of this compound and potentially prolong its biological activity. However, specific enzymes capable of cleaving D-amino acid-containing peptides may exist. The degradation of this compound would likely involve hydrolysis of the peptide bond to release D-alanine and D-leucine. These D-amino acids can then be metabolized by D-amino acid oxidase.[2]

Caption: Postulated metabolic degradation pathway of this compound.

Potential Physiological and Pathological Significance

The incorporation of D-amino acids can confer novel biological activities to peptides. While the specific functions of this compound are yet to be elucidated, we can speculate on its potential roles based on the known functions of DAACPs and its constituent amino acids.

-

Neuromodulation: D-amino acids, such as D-serine and D-aspartate, are known to act as neurotransmitters and neuromodulators.[2] It is conceivable that this compound could interact with neuronal receptors and influence synaptic transmission.

-

Metabolic Regulation: Leucine is a key regulator of protein synthesis and metabolism.[10] The increased stability of a D-leucine containing dipeptide might lead to prolonged or altered signaling in metabolic pathways.

-

Biomarker of Disease: The accumulation of DAACPs has been linked to several age-related and neurodegenerative diseases, including Alzheimer's disease and cataracts.[5] Elevated levels of this compound in biological fluids could potentially serve as a biomarker for certain pathological conditions.

Methodologies for the Analysis of this compound

The accurate detection and quantification of this compound require specialized analytical techniques capable of resolving its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the separation of stereoisomers. Two main approaches are employed for dipeptides:

-

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method as it avoids derivatization steps. Several types of CSPs are effective for separating amino acid and peptide stereoisomers, including:

-

Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These have shown excellent selectivity for a wide range of chiral molecules, including underivatized amino acids and small peptides.[11]

-

Cinchona alkaloid-derived zwitterionic CSPs: These are particularly effective for the direct resolution of amino acids and small peptides under LC-MS compatible conditions.[12]

-

Amylose-based CSPs: These have also been successfully used for the chiral separation of dipeptide stereoisomers.[2]

-

-

Indirect Separation via Derivatization: This involves reacting the dipeptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its variants.[13][14]

Experimental Protocol: Direct Chiral HPLC-MS/MS Analysis

Objective: To separate and quantify the stereoisomers of Alanyl-Leucine (LL, LD, DL, DD) in a biological sample.

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation with a 3:1 ratio of ice-cold acetonitrile. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

-

For tissue: Homogenize the tissue in a suitable buffer and perform protein precipitation as described above.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: CHIRALPAK ZWIX(+) or a similar cinchona alkaloid-derived zwitterionic CSP.

-

Mobile Phase A: Methanol with 50 mM formic acid and 25 mM diethylamine.

-

Mobile Phase B: Water with 50 mM formic acid and 25 mM diethylamine.

-

Gradient: A shallow gradient from 98:2 (A:B) to 80:20 (A:B) over 20 minutes.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Alanyl-Leucine (e.g., m/z 203.1 -> m/z 86.1 for the leucine immonium ion and m/z 203.1 -> m/z 72.1 for the alanine immonium ion).

-

Causality Behind Experimental Choices:

-

The use of a zwitterionic CSP allows for direct separation without derivatization, simplifying the workflow and avoiding potential artifacts.[12]

-

The MS-compatible mobile phase with formic acid and diethylamine provides good ionization efficiency and peak shape.[12]

-

MRM detection offers high sensitivity and selectivity, which is crucial for detecting low-abundance endogenous metabolites in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of stereoisomers. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers will exhibit distinct signals.

-

Direct Analysis of Diastereomers: Since this compound is a diastereomer of L-Alanyl-L-leucine, it is possible to distinguish them directly by high-resolution NMR. The chemical shifts of protons and carbons adjacent to the chiral centers will differ.

-

Use of Chiral Derivatizing Agents or Solvating Agents: To differentiate enantiomers (e.g., DL-Ala-DL-Leu from LD-Ala-LD-Leu), chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to induce chemical shift differences between the enantiomeric forms.[8]

Experimental Protocol: 1H-NMR for Diastereomer Quantification

Objective: To quantify the relative amounts of this compound and L-Alanyl-L-leucine in a purified sample.

-

Sample Preparation:

-

Lyophilize the purified dipeptide sample to remove any residual solvents.

-

Dissolve the sample in a deuterated solvent (e.g., D2O) to a final concentration of 1-5 mM.

-

-

NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution.

-

Experiment: A standard 1D proton NMR experiment with water suppression.

-

Key Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, appropriate relaxation delay.

-

-

Data Analysis:

-

Identify well-resolved signals corresponding to each diastereomer. Protons on the alpha-carbons of alanine and leucine are good candidates.

-

Integrate the area under the respective peaks. The ratio of the integrals will correspond to the molar ratio of the diastereomers.

-

Causality Behind Experimental Choices:

-

High-field NMR provides the necessary resolution to distinguish subtle differences in the chemical shifts of diastereomers.

-

D2O is a suitable solvent for water-soluble dipeptides and allows for the observation of exchangeable protons if desired (by using a water/D2O mixture).

-

Integration of non-overlapping signals is a reliable method for quantification in NMR.

Conclusion and Future Directions

The study of this compound as a potential endogenous metabolite is at the forefront of a paradigm shift in our understanding of peptide biology. While direct evidence for its presence and function in mammals is still needed, the established existence of DAACPs provides a strong rationale for its investigation. The analytical methodologies detailed in this guide provide a robust framework for researchers to explore the presence of this compound in biological systems and to begin to unravel its potential physiological and pathological roles.

Future research should focus on:

-

Screening of biological tissues and fluids: Utilizing the sensitive and specific chiral LC-MS/MS methods to search for endogenous this compound.

-

Identification of biosynthetic enzymes: Searching for peptide isomerases or synthetases capable of producing this dipeptide.

-

Functional characterization: Investigating the interaction of synthetic this compound with cellular receptors and its effects on various physiological processes.

The exploration of this compound and other DAACPs holds immense promise for uncovering novel biological pathways and identifying new therapeutic targets for a range of diseases.

References

- Bai, L., Sheeley, S., & Sweedler, J. V. (2010). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Science.gov. [Link]

- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025).

- D'Aniello, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]

- Ollivaux, C., Soyez, D., & Toullec, J. Y. (2014). Biogenesis of d-amino acid containing peptides/proteins: Where, when and how?.

- Ha, S., Kim, I., Takata, T., Kinouchi, T., Isoyama, M., Suzuki, M., et al. (2017). Identification of ᴅ-amino acid-containing peptides in human serum. PLOS ONE. [Link]

- Katsanos, C. S., Kobayashi, H., Sheffield-Moore, M., Aarsland, A., & Wolfe, R. R. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. PubMed Central. [Link]

- Nielsen, C. U., & Brodin, B. (2003). Peptide transporters and their roles in physiological processes and drug disposition. PubMed. [Link]

- D'Aniello, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed. [Link]

- This compound | C9H18N2O3 | CID 259583. (n.d.). PubChem. [Link]

- dl-Alanyl-dl-norleucine. (n.d.). NIST WebBook. [Link]

- Dandekar, T., & Fussenegger, M. (2012). Roles of Different Peptide Transporters in Nutrient Acquisition in Candida albicans. PubMed Central. [Link]

- This compound | C9H18N2O3 | CID 259583. (n.d.). PubChem. [Link]

- Adibi, S. A., & Morse, E. L. (1977). Metabolism of Intravenously Administered Dipeptides in Rats: Effects on Amino Acid Pools, Glucose Concentration and Insulin and Glucagon Secretion. Clinical Science. [Link]

- Daniel, H. (2004).

- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). PubMed Central. [Link]

- THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE. (1964). PubMed. [Link]

- dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548. (n.d.). PubChem. [Link]

- Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.. [Link]

- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]

- Facile Method for Determining Lanthipeptide Stereochemistry. (n.d.). PubMed Central. [Link]

- Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]

Sources

- 1. d-amino acid-containing peptides: Topics by Science.gov [science.gov]

- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C9H18N2O3 | CID 259583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]

- 12. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BMRB - Biological Magnetic Resonance Bank [bmrb.io]

DL-Alanyl-DL-leucine: A High-Fidelity Leucine Surrogate for the Modulation of Protein Synthesis in Research and Bioproduction

Abstract

The dipeptide DL-Alanyl-DL-leucine serves as a highly soluble and stable source of the essential amino acid leucine, playing a critical indirect role in the regulation of protein synthesis. This technical guide provides an in-depth analysis of the mechanisms governing the cellular uptake, metabolic processing, and ultimate physiological function of this dipeptide. We will explore its advantages over free-form amino acids in cell culture and bioproduction, detail the cellular transport and enzymatic hydrolysis pathways, and offer a comprehensive overview of the mTORC1 signaling cascade, the principal downstream effector of leucine's anabolic activity. Crucially, this guide addresses the stereospecificity of the translational machinery, clarifying the metabolic fate of D- and L-isomers and refuting the notion of direct dipeptide incorporation into nascent polypeptide chains. A detailed experimental protocol for quantifying global protein synthesis rates using the SUnSET (Surface Sensing of Translation) technique is provided to empower researchers to investigate the effects of this compound in their own systems. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how dipeptide supplementation modulates the fundamental process of protein synthesis.

Section 1: The Challenge of Amino Acid Delivery in In Vitro Systems

The precise control of the cellular environment is paramount in research, drug development, and the biopharmaceutical manufacturing of therapeutic proteins. Chemically defined media are essential for this control, yet they present significant challenges related to the physicochemical properties of individual amino acids.

-

Instability: L-glutamine, a vital nitrogen source, spontaneously cyclizes in aqueous solutions, generating toxic ammonia and pyroglutamate. This degradation alters the medium's composition and can negatively impact cell growth and productivity.

-

Poor Solubility: Other critical amino acids, such as L-tyrosine and the branched-chain amino acid L-leucine, exhibit poor solubility at neutral pH. This limitation complicates the formulation of highly concentrated feed media required for high-density cell cultures, often forcing the use of extreme pH values which introduces process variability and risk.

To overcome these limitations, the use of chemically synthesized dipeptides has become an elegant and effective solution. Dipeptides, such as this compound, covalently link a problematic amino acid (leucine) to a highly soluble and stable partner (alanine). This strategy enhances stability and solubility, ensuring a consistent and bioavailable supply of essential amino acid substrates for cellular processes, most notably protein synthesis.

Section 2: Physicochemical Properties and Advantages of this compound

This compound is a dipeptide composed of alanine and leucine. The "DL" designation indicates that the product is a racemic mixture, containing both D- and L-stereoisomers of each amino acid. This composition offers distinct advantages over supplementing with free L-leucine, particularly in the context of concentrated media formulation.

| Property | Free L-Leucine | This compound | Rationale for Advantage |

| Molecular Weight | 131.17 g/mol | 202.25 g/mol | N/A |

| Solubility in Water | ~24 mg/mL at 25°C | Significantly higher (data varies by source) | The peptide bond and the presence of the hydrophilic alanine residue dramatically increase aqueous solubility at neutral pH, preventing precipitation in concentrated feeds. |

| Stability in Solution | Stable | Highly stable | The peptide bond is resistant to spontaneous hydrolysis, ensuring consistent concentration over the course of long-term cell culture experiments or bioproduction runs. |

The enhanced solubility and stability of this compound translate directly to improved experimental reproducibility and process reliability. By eliminating the risk of amino acid precipitation and degradation, researchers can maintain a more consistent cellular environment, leading to more robust and trustworthy data.

Section 3: Cellular Uptake and Metabolic Fate of this compound

The biological activity of this compound is contingent on its transport into the cell and subsequent hydrolysis into its constituent amino acids. This process is mediated by specific cellular machinery.

3.1: Transport Across the Cell Membrane

Dipeptides and tripeptides are actively transported into mammalian cells by proton-coupled oligopeptide transporters (PepT), members of the SLC15A family.[1] PepT1 and PepT2 are the best-characterized members, exhibiting broad substrate specificity.[1][2] While these transporters show a preference for peptides composed of L-amino acids, their stereoselectivity is not absolute, and they can transport peptides containing D-isomers, albeit often with lower affinity.[3] The uptake of this compound is therefore likely mediated by this transporter family.

3.2: Intracellular Hydrolysis

Once inside the cell, the dipeptide is not used directly. Instead, it is rapidly cleaved by cytosolic peptidases.[4][5] These enzymes, such as glycyl-leucine dipeptidase, are specific for the peptide bond and hydrolyze it, releasing free alanine and leucine into the cytoplasm.[4] This intracellular release mechanism ensures a steady supply of amino acids for metabolic and anabolic processes.

3.3: The Fate of D- and L-Isomers

The use of a racemic mixture (DL-) necessitates an understanding of the metabolic fate of D-amino acids in mammalian cells.

-

L-Isomers (L-Alanine and L-Leucine): These are the canonical amino acids used by the cell. L-leucine enters the protein synthesis pathway, primarily by acting as a potent signaling molecule, while both L-alanine and L-leucine serve as building blocks for new proteins.[6][7]

-

D-Isomers (D-Alanine and D-Leucine): Mammalian cells do not incorporate D-amino acids into proteins via ribosomal synthesis.[6] However, D-amino acids are not entirely inert. The flavoenzyme D-amino acid oxidase (DAO), present in various tissues, can oxidatively deaminate D-amino acids, converting them into their corresponding α-keto acids.[8][9] D-alanine and D-leucine can be substrates for this enzyme. While some D-amino acids like D-serine have specific signaling roles, D-alanine and D-leucine derived from supplementation are primarily considered to be catabolized or cleared.[8][10][11] Their direct contribution to protein synthesis is negligible.

Caption: Cellular processing of this compound.

Section 4: The Core Mechanism: Leucine as a Potent Activator of Protein Synthesis